4-(4-Fluoro-2-methylphenyl)benzoic acid

Übersicht

Beschreibung

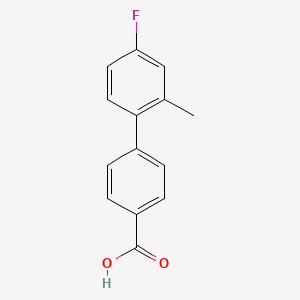

4-(4-Fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluoro-2-methylphenyl is coupled with a halobenzoic acid under the influence of a palladium catalyst .

Another method involves the direct fluorination of 4-methylphenylbenzoic acid using a fluorinating agent such as Selectfluor. This reaction typically requires a solvent like acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction parameters .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.2, based on structurally similar benzoic acids ) undergoes deprotonation in basic media to form carboxylate salts.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Neutralization | NaOH, KOH, or NH₃ | Sodium/potassium/ammonium carboxylate salts |

| Salt Formation | Amines (e.g., triethylamine) | Amine-carboxylate complexes |

Applications:

Esterification and Amidation

The carboxylic acid moiety reacts with alcohols or amines to form esters or amides, respectively.

Esterification:

| Reagents | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Reflux, 12 hrs | Methyl 4-(4-fluoro-2-methylphenyl)benzoate |

| Ethanol + DCC/DMAP | Room temperature, 24 hrs | Ethyl ester derivative |

Amidation:

| Reagents | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) → Amine (e.g., aniline) | 0–5°C, followed by room temp | 4-(4-Fluoro-2-methylphenyl)benzamide |

| EDC/HOBt coupling | DCM, RT, 4–6 hrs | Peptide-like amides |

Notes:

-

Amides exhibit improved bioavailability compared to the parent acid.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS, with regioselectivity dictated by substituents:

-

Fluoro group : Meta-directing (electron-withdrawing).

-

Methyl group : Ortho/para-directing (electron-donating).

Example Reactions:

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(4-fluoro-2-methylphenyl)benzoic acid |

| Sulfonation | H₂SO₄, 50°C | 3-Sulfo-4-(4-fluoro-2-methylphenyl)benzoic acid |

| Halogenation | Br₂/FeBr₃ | 3-Bromo derivative (minor ortho isomer) |

Key Findings:

-

Nitration occurs preferentially at the meta position relative to the carboxylic acid group .

-

Steric hindrance from the methyl group reduces ortho substitution .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the aromatic ring participates in NAS under harsh conditions:

| Reagents | Conditions | Product |

|---|---|---|

| NaOH (50% aq.), Cu catalyst, 150°C | 24 hrs | 4-(4-Hydroxy-2-methylphenyl)benzoic acid |

| NH₃/MeOH, high pressure | 100°C, 48 hrs | Amino-substituted derivative |

Limitations:

Reduction:

| Target Group | Reagents | Product |

|---|---|---|

| Carboxylic acid | LiAlH₄, THF, reflux | 4-(4-Fluoro-2-methylphenyl)benzyl alcohol |

| Aromatic ring | H₂/Pd-C, ethanol | Partially hydrogenated derivatives |

Oxidation:

The methyl group undergoes oxidation under strong conditions:

| Reagents | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O, Δ | 80°C, 6 hrs | 4-(4-Fluoro-2-carboxyphenyl)benzoic acid |

| CrO₃/H₂SO₄ | RT, 12 hrs | Aldehyde intermediate (unstable) |

Challenges:

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Extended biphenyl systems |

| Heck Reaction | Alkenes, Pd(OAc)₂ | Styrene derivatives |

Applications:

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(4-Fluoro-2-methylphenyl)benzoic acid serves as a crucial intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

- Building Block for Pharmaceuticals : The compound is explored as a precursor in the synthesis of pharmaceutical compounds due to its unique structural features that can enhance biological activity .

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against pathogens such as Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research involving human breast cancer cell lines (MCF-7) demonstrated that the compound significantly reduces cell viability at concentrations above 50 µM, suggesting its potential for development as an anticancer drug .

Medicine

In medicinal chemistry, this compound is being explored for:

- eIF4E Inhibition : The compound has been identified as an eukaryotic initiation factor 4E (eIF4E) inhibitor, which plays a critical role in cancer cell proliferation. This inhibition may provide a therapeutic avenue for cancer treatment .

- Anti-inflammatory Applications : Some derivatives of benzoic acid compounds have shown anti-inflammatory activity, suggesting that this compound could be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated notable activity against Acinetobacter baumannii, highlighting its potential application in combating resistant bacterial strains.

Anticancer Research

In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms of action.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve disruption of bacterial cell walls or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzoic acid: Similar structure but lacks the methyl group at the 2-position.

4-Methylbenzoic acid: Similar structure but lacks the fluoro group at the 4-position.

2-Fluoro-4-methylbenzoic acid: Similar structure with different substitution pattern

Uniqueness

4-(4-Fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both fluoro and methyl groups, which can influence its reactivity and properties. The combination of these substituents can enhance its stability, solubility, and biological activity compared to its analogs .

Biologische Aktivität

4-(4-Fluoro-2-methylphenyl)benzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H11FO2

- CAS Number : 479079-38-4

The compound is characterized by a benzoic acid structure with a fluoro group at the para position and a methyl group at the ortho position, influencing its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substrates .

- Antimicrobial Activity : It has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to antibacterial effects .

- Anticancer Properties : Research indicates potential as an eIF4E inhibitor, which plays a significant role in cancer cell proliferation. By inhibiting eIF4E, the compound may suppress tumor growth and enhance the efficacy of existing cancer therapies .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains by disrupting cell wall synthesis. |

| Anticancer | Inhibits eIF4E, potentially reducing tumor growth in various cancer models. |

| Enzyme Modulation | Alters the activity of cytochrome P450 enzymes, affecting drug metabolism pathways. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved the inhibition of cell wall synthesis and disruption of membrane integrity .

-

Cancer Research :

- In vitro studies on human lung carcinoma cells revealed that the compound effectively inhibited cell proliferation by targeting eIF4E interactions. This inhibition led to increased apoptosis rates in cancer cells .

- Another study highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy in xenograft models .

- Metabolic Pathway Interactions :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluoro-2-methylphenyl)benzoic acid?

The synthesis typically involves coupling reactions. A validated method is the Ullmann reaction , where 2-bromo-4-fluorobenzoic acid reacts with 4-methylphenylboronic acid under copper catalysis in a polar solvent (e.g., DMF) at 80–100°C . Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts, though optimization of ligand systems (e.g., SPhos or XPhos) is critical for yield improvement. Post-synthesis, purification via recrystallization (ethanol/water) is recommended to achieve >98% purity .

Q. How is the compound structurally characterized?

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.955 Å, b = 10.006 Å, c = 11.332 Å, and angles α = 89.4°, β = 78.0°, γ = 78.9° are reported for analogous fluoro-benzoic acids .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm (split due to fluorine coupling), while the methyl group resonates at δ 2.4–2.6 ppm .

- FT-IR : Carboxylic O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹) .

Q. What are the solubility profiles and formulation strategies for this compound?

Solubility is pH-dependent due to the carboxylic acid group. It is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, sodium salt preparation (via NaOH neutralization) enhances aqueous solubility. Stability studies recommend storage at –20°C under inert gas to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals to assess electrophilicity. For similar fluorinated benzoic acids, the HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, with electron-withdrawing fluorine enhancing acidity (pKa ~2.8) . Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets like cyclooxygenase-2 (COX-2) .

Q. How to resolve contradictions in reported reaction yields across studies?

Discrepancies often arise from subtle variations in:

- Catalyst loading : Copper(I) iodide (5 mol%) vs. palladium(II) acetate (1 mol%).

- Solvent effects : DMF vs. THF, where higher polarity accelerates coupling but may promote side reactions. Systematic Design of Experiments (DoE) with parameters like temperature, solvent, and catalyst ratio can identify optimal conditions .

Q. What strategies validate bioactivity mechanisms, such as enzyme inhibition?

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorescence-based kits. For example, fluorogenic substrates like SC-301 monitor prostaglandin E₂ production .

- SAR studies : Compare analogs (e.g., methyl vs. ethyl substituents) to pinpoint pharmacophore contributions. Fluorine’s electronegativity often enhances binding via halogen bonds .

Q. How to analyze polymorphism and its impact on physicochemical properties?

Polymorph screening involves solvent evaporation (ethanol, acetone) under controlled humidity. Differential Scanning Calorimetry (DSC) identifies phase transitions (melting point variations: 169–171°C for Form I vs. 165–167°C for Form II). Powder XRD distinguishes crystal forms, while dissolution studies correlate bioavailability with lattice energy .

Eigenschaften

IUPAC Name |

4-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUKWYWDEYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620375 | |

| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479079-38-4 | |

| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.